molecular formula C16H12ClN3O3S B7751019 3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B7751019
M. Wt: 361.8 g/mol
InChI Key: GZFKPIGCUDFNFN-UHFFFAOYSA-N
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Description

3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis may start with the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, thiourea, semicarbazide, or thiosemicarbazide to yield pyrano[2,3-d]pyrimidine derivatives . These intermediates can then undergo further functionalization and cyclization to form the desired thienopyrimidine compound.

Industrial production methods for this compound may involve the use of dicationic molten salts as catalysts to facilitate the synthesis under environmentally friendly conditions . This approach can lead to high yields and efficient production processes.

Chemical Reactions Analysis

3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The presence of the chlorophenyl and carboxamide groups enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-8-12-15(24-13(8)14(18)22)19-7-20(16(12)23)6-11(21)9-2-4-10(17)5-3-9/h2-5,7H,6H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKPIGCUDFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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